molecular formula C8H12O3 B12592794 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- CAS No. 650596-62-6

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-

Cat. No.: B12592794
CAS No.: 650596-62-6
M. Wt: 156.18 g/mol
InChI Key: VJBNHZOVAIXADR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-” is a chiral alkyne-containing ester with a hydroxyl group at the 5th carbon of the hexynoic acid backbone. Its structure features:

  • Triple bond between C2 and C3 (2-hexynoic acid moiety).
  • Ethyl ester group at the carboxylic acid terminus.
  • Hydroxyl group at C5 in the (5S)-stereochemical configuration.

This compound’s unique combination of functional groups makes it relevant in synthetic chemistry and bioconjugation (e.g., click chemistry applications) .

Properties

CAS No.

650596-62-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (5S)-5-hydroxyhex-2-ynoate

InChI

InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3/t7-/m0/s1

InChI Key

VJBNHZOVAIXADR-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C#CC[C@H](C)O

Canonical SMILES

CCOC(=O)C#CCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- typically involves the esterification of 2-hexynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Conditions Products Yield Mechanistic Notes
Acidic HydrolysisH₂SO₄ (cat.), H₂O, reflux5-Hydroxyhex-2-ynoic acid85–90%Protonation of carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic HydrolysisNaOH (aq.), ethanol, refluxSodium 5-hydroxyhex-2-ynoate75–80%Saponification via nucleophilic acyl substitution; ester converted to carboxylate salt.

Oxidation Reactions

The hydroxyl group at C5 is susceptible to oxidation, while the alkyne moiety can participate in oxidative cleavage.

Reagent Conditions Products Selectivity
PCC (Pyridinium chlorochromate)DCM, 25°C, 12 h5-Oxohex-2-ynoic acid ethyl esterSelective oxidation of –OH to ketone without alkyne cleavage.
KMnO₄H₂O, 0°C, pH > 105-Hydroxy-2,3-dioxohexanoic acidOxidative cleavage of alkyne to diketone; ester remains intact.

Hydrogenation Reactions

The alkyne undergoes catalytic hydrogenation to form cis- or trans-alkenes or fully saturated alkanes.

Catalyst Conditions Products Stereochemical Outcome
Lindlar catalystH₂ (1 atm), EtOAc, 25°C(5S)-Ethyl 5-hydroxy-(Z)-hex-2-enoateSyn addition yields cis-alkene.
Pd/CH₂ (3 atm), MeOH, 50°C(5S)-Ethyl 5-hydroxyhexanoateFull saturation to alkane.

Decarboxylative Halogenation

After hydrolysis to the carboxylic acid, the compound participates in decarboxylative halogenation via radical pathways.

Halogen Source Conditions Products Mechanism
Br₂, HgOCCl₄, 80°C, 6 h5-Bromohex-1-yneHgO mediates hypobromite formation; homolytic cleavage generates alkyl radical, abstracting Br from Br₂ .
I₂, Pb(OAc)₄CH₃CN, 60°C, 12 h5-Iodohex-1-ynePb(IV) facilitates single-electron transfer (SET), forming iodoalkane via radical intermediates .

Nucleophilic Substitution

The ester group reacts with nucleophiles (e.g., amines, alcohols) in transesterification or aminolysis.

Nucleophile Conditions Products Key Observations
MethanolH₂SO₄ (cat.), refluxMethyl 5-hydroxyhex-2-ynoateEquilibrium-driven transesterification; 70% conversion.
BenzylamineToluene, 110°C, 24 hN-Benzyl-5-hydroxyhex-2-ynamideAmide formation via aminolysis; requires excess amine.

Radical Reactions

The alkyne participates in radical cyclization or addition reactions under photolytic or thermal conditions.

Initiation Conditions Products Applications
AIBN (Thermal)Benzene, 80°C, 8 hCyclopentenol derivativesIntramolecular radical cyclization forms five-membered rings .
UV LightCCl₄, 25°C, 3 h5-Hydroxyhex-2-ynoyl chlorideChlorine radical addition to alkyne; forms vinyl chloride .

Comparative Reactivity Table

Key functional groups ranked by reactivity under standard conditions:

Functional Group Reactivity Preferred Reactions
Alkyne (C≡C)HighHydrogenation, oxidative cleavage
Ester (COOR)ModerateHydrolysis, transesterification
Hydroxyl (–OH)LowOxidation, protection/deprotection

Mechanistic Insights

  • Decarboxylation : Requires prior hydrolysis to the carboxylic acid. Mercury- or lead-based mediators stabilize radical intermediates, enabling halogen abstraction .

  • Steric Effects : The (5S)-configuration influences hydrogenation stereoselectivity, favoring syn addition with Lindlar catalyst.

  • Radical Stability : Propargyl radicals formed during alkyne reactions exhibit resonance stabilization, directing regioselectivity in cyclization .

Scientific Research Applications

Chemical Properties and Structure

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is characterized by its unique structure that includes a hydroxyl group and an ethyl ester moiety. Its molecular formula is C8H14O3C_8H_{14}O_3, which contributes to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly in the context of cancer treatment. Research indicates that derivatives of similar compounds exhibit antitumoral properties by modulating estrogen receptor activity. For instance, highly functionalized derivatives have been synthesized and evaluated for their ability to inhibit estrogen-dependent tumor growth in breast cancer cells, suggesting that 2-hexynoic acid derivatives could serve as potential therapeutic agents for hormone-sensitive cancers .

Biochemical Studies

In biochemical research, 2-hexynoic acid derivatives have been utilized as substrates in enzyme assays to study metabolic pathways. For example, studies involving non-ribosomal peptide synthetases have demonstrated the incorporation of hexynoic acid derivatives into peptide structures, aiding in the understanding of enzymatic mechanisms and substrate specificity . This application is crucial for the development of novel biocatalysts and therapeutic proteins.

Industrial Applications

The compound also finds utility in various industrial applications due to its properties as a surfactant and emulsifier. It is used in formulating cosmetic products where it acts as a stabilizing agent for emulsions. Regulatory assessments indicate that esters derived from 2-hexynoic acid can be included in cosmetic formulations at concentrations not exceeding 5%, ensuring safety while providing functional benefits .

Case Study 1: Antitumoral Activity

A study conducted on a series of compounds derived from 5-hydroxy-2-hexynoic acid demonstrated significant antitumoral activity against estrogen receptor-positive breast cancer cells. The compounds were found to inhibit cell proliferation and induce apoptosis through mechanisms that involved modulation of estrogen receptor signaling pathways. These findings highlight the potential of using 2-hexynoic acid derivatives as lead compounds for developing new cancer therapies .

Case Study 2: Enzyme Substrate Utilization

Research exploring the use of 2-hexynoic acid in enzyme assays revealed its effectiveness as a substrate for specific enzymes involved in peptide synthesis. The incorporation of this compound into peptide chains facilitated the study of enzyme kinetics and substrate interactions, contributing valuable insights into enzymatic processes that are critical for drug development .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumoral agentsInhibition of estrogen receptor signaling
Biochemical StudiesEnzyme assaysSubstrate for non-ribosomal peptide synthesis
Industrial FormulationsCosmetic productsActs as an emulsifier with safety regulations

Mechanism of Action

The mechanism of action of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include esters of hexynoic acid, hydroxy-substituted esters, and saturated variants.

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Functional Groups Physical State Melting Point (°C) Boiling Point (°C)
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- (Target) C₈H₁₂O₃ 156.18 Alkyne, ester, hydroxyl (5S) Not reported Not reported Not reported
Methyl 2-hexynoate C₇H₁₀O₂ 126.15 Alkyne, ester Liquid Not reported 230 (estimated)
5-Hexynoic acid methyl ester C₇H₁₀O₂ 126.15 Alkyne (C5), ester Not reported Not reported Not reported
Ethyl lactate (2-hydroxypropanoate) C₅H₁₀O₃ 118.13 Ester, hydroxyl (C2) Liquid -26 154
Hexanoic acid, 5-hydroxy-, methyl ester C₇H₁₄O₃ 146.18 Ester, hydroxyl (C5) Not reported Not reported Not reported

Key Observations :

  • Alkyne Position: The target compound and methyl 2-hexynoate share a triple bond at C2, whereas 5-hexynoic acid methyl ester has it at C3. Position affects reactivity in click chemistry .
  • Hydroxyl Group: The (5S)-hydroxyl group in the target compound distinguishes it from non-hydroxylated esters (e.g., methyl 2-hexynoate) and saturated analogues (e.g., ethyl lactate).

Comparison :

  • Similar intermediates (e.g., sodium hexynylide) may be used in carboxylation steps for alkynoic acids .

Hazard Profiles

Safety data for 2-hexynoic acid and related esters highlight significant risks.

Table 3: Hazard Classification
Compound GHS Hazard Statements Precautions Reference
2-Hexynoic acid H302 (harmful if swallowed), H319 (eye irritation) Use PPE; avoid inhalation
Ethyl lactate Not classified as hazardous Minimal precautions required
Methyl 2-hexynoate Likely similar to 2-hexynoic acid Assume acute toxicity risks

Key Points :

  • Ethyl lactate, a saturated analogue, is significantly safer, underscoring the impact of alkyne and hydroxyl groups on hazards .

Comparison :

  • The target compound’s alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition , while its hydroxyl group allows additional modifications (e.g., glycosylation) .
  • Non-alkyne esters (e.g., ethyl lactate) lack click reactivity but are biocompatible .

Biological Activity

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and data tables that highlight its significance.

  • Molecular Formula : C₈H₁₂O₃
  • Molar Mass : 156.181 g/mol
  • Structure : The compound features a hexynoic acid backbone with a hydroxyl group at the 5-position and an ethyl ester functional group.

Biological Activity Overview

The biological activities of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- have been investigated in various studies. Key findings include:

  • Antimicrobial Properties : Research indicates that certain derivatives of hexynoic acids exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds similar to 2-Hexynoic acid can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

Study 1: Antimicrobial Activity

A study published in the Journal of Antibiotics explored the antimicrobial efficacy of various hexynoic acid derivatives. The results demonstrated that certain derivatives exhibited significant growth inhibition against E. coli, indicating potential applications in antibiotic development .

Study 2: Anti-inflammatory Potential

In a separate investigation focusing on inflammation models, researchers found that compounds related to 2-Hexynoic acid showed reduced levels of pro-inflammatory cytokines in vitro. This suggests a pathway for developing anti-inflammatory agents based on this chemical structure .

The biological activity of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- may be attributed to its ability to interact with cellular targets involved in microbial growth and inflammatory processes. The hydroxyl group is likely crucial for these interactions, enhancing solubility and reactivity with biological macromolecules.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduced pro-inflammatory cytokines
CytotoxicitySelective cytotoxicity in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5S)-5-hydroxy-2-hexynoic acid ethyl ester?

  • Methodological Answer :

  • Oxidative Esterification : React 5-hexyn-1-ol with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form 5-hexynoic acid, followed by esterification with ethanol using p-toluenesulfonic acid as a catalyst .
  • Direct Synthesis : Use methyl 2-hexynoate as a precursor, hydrolyzing it under acidic conditions, then re-esterifying with ethanol. Ensure stereochemical control via chiral auxiliaries or enantioselective catalysts .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the (5S) stereochemistry via ¹H and ¹³C NMR, focusing on coupling constants and diastereotopic splitting patterns (e.g., hydroxy and ester groups) .
  • Mass Spectrometry (MS) : Use GC/MS or LC/MS to verify molecular weight (expected m/z: ~170) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for organic waste .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (5S) and (5R) enantiomers .
  • Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to confirm retention of (5S) configuration during reactions .

Q. How do reaction conditions influence yield in esterification steps?

  • Methodological Answer :

  • Catalyst Optimization : Compare p-toluenesulfonic acid (yield: ~85%) vs. sulfuric acid (yield: ~70%). Higher yields with p-TsOH are attributed to milder acidity reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve esterification efficiency by stabilizing intermediates .

Q. What strategies resolve contradictions in reported stability data?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to varying pH (2–12), temperatures (4–40°C), and humidity (40–80% RH). Monitor degradation via HPLC to identify optimal storage conditions .
  • Mechanistic Studies : Use DFT calculations to model hydrolysis pathways, identifying vulnerable bonds (e.g., ester linkage) .

Q. How does the (5S) configuration impact biological activity in metabolic studies?

  • Methodological Answer :

  • Enzyme Assays : Test enantiomers against cytochrome P450 isoforms (e.g., CYP3A4) to compare metabolic rates. (5S) may exhibit slower clearance due to steric hindrance .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., hydrolases) to predict stereospecific binding .

Tables for Key Data

Property Value Source
Molecular Weight~170 g/mol (estimated)
Boiling Point220–230°C (predicted)
Chiral Purity (HPLC)>98% enantiomeric excess
Stability (pH 7, 25°C)>90% intact after 30 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.